2-(4-chloro-3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-(pyridin-2-yl)acetamide
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Overview
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-(pyridin-2-yl)acetamide is a synthetic organic compound It is characterized by the presence of a chlorinated phenoxy group, a furan ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-(pyridin-2-yl)acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The starting material, 4-chloro-3,5-dimethylphenol, is reacted with an appropriate acylating agent to form the phenoxy intermediate.
Coupling with Furan and Pyridine Derivatives: The phenoxy intermediate is then coupled with furan-2-ylmethylamine and pyridin-2-ylamine under suitable conditions, such as the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Final Acylation: The resulting intermediate is acylated with an appropriate acyl chloride or anhydride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions could target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions, potentially leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furan-2,3-dione derivatives, while substitution could produce a variety of phenoxy derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Agrochemicals: The compound could be explored for its potential as a herbicide, insecticide, or fungicide.
Materials Science: Its unique structure might make it useful in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-(pyridin-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan and pyridine rings could play a role in binding to these targets, while the phenoxy group might influence the compound’s overall pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-3,5-dimethylphenoxy)-N-(pyridin-2-yl)acetamide: Lacks the furan ring, which might affect its binding properties and overall activity.
2-(4-chloro-3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide: Lacks the pyridine ring, potentially altering its pharmacokinetic profile.
2-(4-chloro-3,5-dimethylphenoxy)-N-(pyridin-2-yl)acetamide: Lacks both the furan and pyridine rings, which could significantly impact its biological activity.
Uniqueness
The presence of both the furan and pyridine rings in 2-(4-chloro-3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-(pyridin-2-yl)acetamide makes it unique compared to its analogs. These structural features might confer specific binding properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H19ClN2O3 |
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Molecular Weight |
370.8 g/mol |
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C20H19ClN2O3/c1-14-10-17(11-15(2)20(14)21)26-13-19(24)23(12-16-6-5-9-25-16)18-7-3-4-8-22-18/h3-11H,12-13H2,1-2H3 |
InChI Key |
LEYJEMLNOMEUEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)N(CC2=CC=CO2)C3=CC=CC=N3 |
Origin of Product |
United States |
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